molecular formula C16H14N2O B5621022 2-Methoxy-6-methyl-4-phenyl-quinazoline

2-Methoxy-6-methyl-4-phenyl-quinazoline

Cat. No.: B5621022
M. Wt: 250.29 g/mol
InChI Key: DTUSRJSYXKDFQF-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-4-phenyl-quinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-4-phenyl-quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-methoxyacetophenone with benzaldehyde under acidic conditions to form the quinazoline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-4-phenyl-quinazoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinazoline N-oxide.

    Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxide.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

2-Methoxy-6-methyl-4-phenyl-quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-4-phenyl-quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-phenyl-quinazoline: Lacks the methyl group at the 6-position.

    6-Methyl-4-phenyl-quinazoline: Lacks the methoxy group at the 2-position.

    4-Phenyl-quinazoline: Lacks both the methoxy and methyl groups.

Uniqueness

2-Methoxy-6-methyl-4-phenyl-quinazoline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2-methoxy-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-8-9-14-13(10-11)15(18-16(17-14)19-2)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUSRJSYXKDFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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